

# Technical Guide: Spectroscopic Analysis of Methyl Imidazo[1,2-a]pyridine-8-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl Imidazo[1,2-a]pyridine-8-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound, **methyl imidazo[1,2-a]pyridine-8-carboxylate**. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, serving as a core structure in numerous pharmaceutical agents.<sup>[1]</sup> A thorough understanding of its spectroscopic properties is crucial for synthesis verification, quality control, and further drug development endeavors.

## Data Presentation

The following sections summarize the key quantitative data from NMR and mass spectrometry analyses.

Please note: Experimental NMR data for **methyl imidazo[1,2-a]pyridine-8-carboxylate** is not readily available in the public domain. The following data is estimated based on the analysis of closely related imidazo[1,2-a]pyridine structures.

Table 1: Estimated <sup>1</sup>H NMR Data for **Methyl Imidazo[1,2-a]pyridine-8-carboxylate**

Proton Assignment	Estimated Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.8 - 8.0	s	-
H-3	7.6 - 7.8	s	-
H-5	8.0 - 8.2	dd	~ 6.9, 1.0
H-6	6.8 - 7.0	t	~ 6.9
H-7	7.7 - 7.9	dd	~ 6.9, 1.0
-OCH <sub>3</sub>	3.9 - 4.1	s	-

Table 2: Estimated <sup>13</sup>C NMR Data for **Methyl Imidazo[1,2-a]pyridine-8-carboxylate**

Carbon Assignment	Estimated Chemical Shift ( $\delta$ , ppm)
C-2	115 - 117
C-3	112 - 114
C-5	125 - 127
C-6	112 - 114
C-7	128 - 130
C-8	135 - 137
C-8a	140 - 142
-C=O	163 - 165
-OCH <sub>3</sub>	52 - 54

The mass spectrometry data provides confirmation of the molecular weight and elemental composition of the target compound. The monoisotopic mass of **methyl imidazo[1,2-a]pyridine-8-carboxylate** (C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) is 176.0586 g/mol .[2]

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data[2]

Adduct	Formula	Calculated m/z
[M+H] <sup>+</sup>	[C <sub>9</sub> H <sub>9</sub> N <sub>2</sub> O <sub>2</sub> ] <sup>+</sup>	177.0659
[M+Na] <sup>+</sup>	[C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> Na] <sup>+</sup>	199.0478
[M+K] <sup>+</sup>	[C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> K] <sup>+</sup>	215.0217

## Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental methodologies.

A common synthetic route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an  $\alpha$ -halocarbonyl compound.<sup>[3]</sup> For the synthesis of the title compound, 2-aminonicotinic acid can be reacted with chloroacetaldehyde to form imidazo[1,2-a]pyridine-8-carboxylic acid. Subsequent esterification, for example, by reaction with methanol in the presence of an acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>) or using a coupling agent like HATU, would yield **methyl imidazo[1,2-a]pyridine-8-carboxylate**.<sup>[1]</sup>

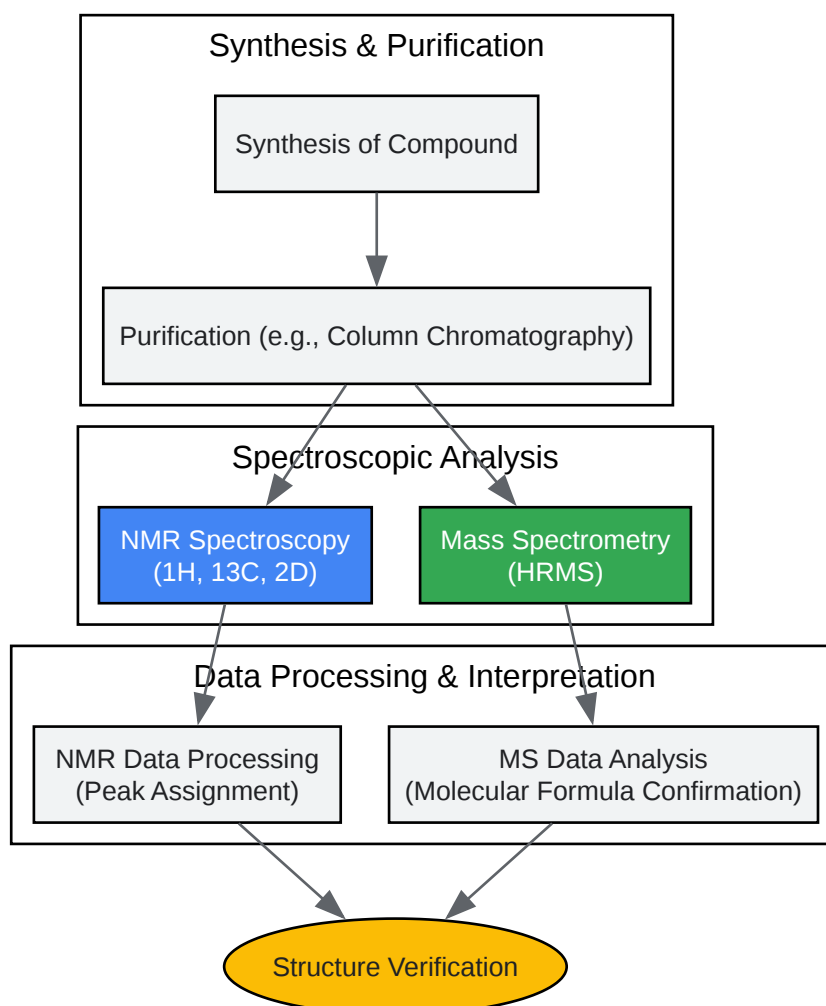
- Instrumentation: NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.<sup>[4]</sup>
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).<sup>[3]</sup>
- Data Acquisition:
  - <sup>1</sup>H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).<sup>[4]</sup>
  - <sup>13</sup>C NMR: Spectra are typically acquired with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).<sup>[4]</sup>
  - 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals.<sup>[4]</sup>

- Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.[3]
- Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically in positive ion mode to observe  $[M+H]^+$  adducts.[2]
- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

## Visualizations

The following diagrams illustrate the chemical structure and a general analytical workflow.

Caption: Structure of **Methyl Imidazo[1,2-a]pyridine-8-carboxylate**



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Caption: General Analytical Workflow for Compound Characterization

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)